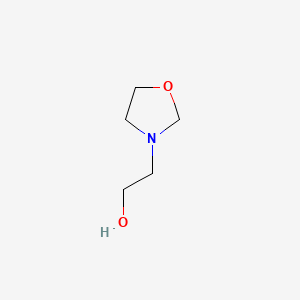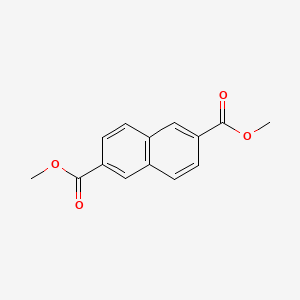![molecular formula C22H19NO6S B1345248 Benzyl N-[1,3-benzodioxol-5-yl(phenylsulfonyl)-methyl]carbamate CAS No. 952182-82-0](/img/structure/B1345248.png)
Benzyl N-[1,3-benzodioxol-5-yl(phenylsulfonyl)-methyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl N-[1,3-benzodioxol-5-yl(phenylsulfonyl)-methyl]carbamate is a chemical compound with the molecular formula C22H19NO6S and a molecular weight of 425.45 g/mol . This compound is primarily used in proteomics research and is known for its complex structure, which includes a benzodioxole ring, a phenylsulfonyl group, and a carbamate moiety .
Preparation Methods
One common synthetic route involves the use of a Pd-catalyzed C-N cross-coupling reaction . The reaction conditions often require specific reagents and catalysts to ensure the successful formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
Chemical Reactions Analysis
Benzyl N-[1,3-benzodioxol-5-yl(phenylsulfonyl)-methyl]carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions could lead to the formation of amines or alcohols .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic pathways and as a building block for more complex molecules . In biology and medicine, it has been studied for its potential anticancer properties, particularly in the context of its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation . Additionally, it has applications in the pharmaceutical industry as a potential lead compound for drug development .
Mechanism of Action
The mechanism of action of Benzyl N-[1,3-benzodioxol-5-yl(phenylsulfonyl)-methyl]carbamate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, which can lead to the disruption of cellular processes essential for cancer cell survival . The compound’s structure allows it to bind effectively to these targets, thereby exerting its biological effects .
Comparison with Similar Compounds
Benzyl N-[1,3-benzodioxol-5-yl(phenylsulfonyl)-methyl]carbamate can be compared to other similar compounds, such as 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles . These compounds share structural similarities, including the benzodioxole ring, but differ in their specific functional groups and overall molecular architecture. The unique combination of the benzodioxole ring, phenylsulfonyl group, and carbamate moiety in this compound contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
benzyl N-[benzenesulfonyl(1,3-benzodioxol-5-yl)methyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO6S/c24-22(27-14-16-7-3-1-4-8-16)23-21(30(25,26)18-9-5-2-6-10-18)17-11-12-19-20(13-17)29-15-28-19/h1-13,21H,14-15H2,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGNVJLOMZYWKCH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(NC(=O)OCC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20639992 |
Source


|
| Record name | Benzyl [(benzenesulfonyl)(2H-1,3-benzodioxol-5-yl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20639992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
952182-82-0 |
Source


|
| Record name | Phenylmethyl N-[1,3-benzodioxol-5-yl(phenylsulfonyl)methyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=952182-82-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl [(benzenesulfonyl)(2H-1,3-benzodioxol-5-yl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20639992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
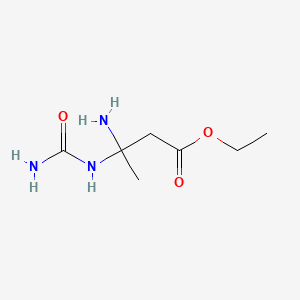
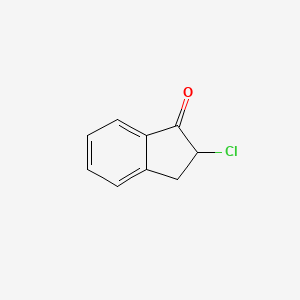
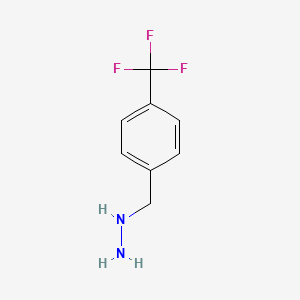

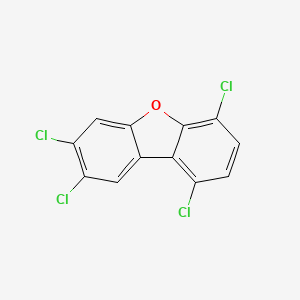
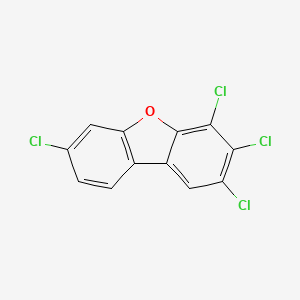

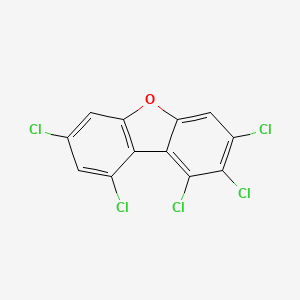
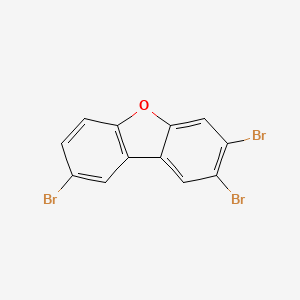
![2-(2,3-Dihydro-benzo[1,4]dioxin-2-YL)-ethylamine](/img/structure/B1345177.png)
![2-[(4-Chlorophenyl)Sulfonyl]Acetic Acid](/img/structure/B1345178.png)
